molecular formula C21H25NO3 B257273 5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

Cat. No. B257273
M. Wt: 339.4 g/mol
InChI Key: CAYMKJGHNLVMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol, commonly known as BHDP, is a synthetic compound with a chemical formula C22H27NO3. It belongs to the family of tertiary amines and is widely used in scientific research due to its unique properties. BHDP is a versatile compound that can be used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

BHDP acts as a chelating agent and forms a complex with metal ions such as copper and zinc. The complex formed between BHDP and metal ions can be detected using fluorescence spectroscopy. BHDP has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
BHDP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of copper-dependent enzymes such as superoxide dismutase and lysyl oxidase. BHDP has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, BHDP has been shown to exhibit antioxidant activity and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

BHDP has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. BHDP is also a highly selective fluorescent probe for the detection of metal ions. However, BHDP has some limitations for lab experiments. It has a low quantum yield, which can make it difficult to detect in some applications. In addition, BHDP can be toxic to cells at high concentrations.

Future Directions

There are several future directions for the research of BHDP. One possible direction is the development of new BHDP derivatives with improved fluorescence properties. Another possible direction is the investigation of the antitumor activity of BHDP in animal models. In addition, BHDP can be used as a potential therapeutic agent for the treatment of diseases associated with copper and zinc dysregulation.
Conclusion
BHDP is a versatile compound with a wide range of scientific research applications. It can be easily synthesized in the laboratory and has been shown to exhibit unique properties such as selective fluorescence for metal ion detection and antitumor activity. BHDP has several advantages for lab experiments but also has some limitations. Future research on BHDP can lead to the development of new derivatives with improved properties and potential therapeutic applications.

Synthesis Methods

BHDP can be synthesized using a two-step process. The first step involves the reaction of 1,1-diphenylpent-3-yn-1-ol with diethanolamine in the presence of a catalyst. This reaction results in the formation of a mono-substituted product. The second step involves the reaction of the mono-substituted product with diethanolamine in the presence of a catalyst to form BHDP. The overall yield of BHDP is around 50%.

Scientific Research Applications

BHDP has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and zinc. BHDP can also be used as a ligand for the preparation of metal complexes. In addition, BHDP has been shown to exhibit antitumor activity and can be used in cancer research.

properties

Product Name

5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

5-[bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol

InChI

InChI=1S/C21H25NO3/c23-17-15-22(16-18-24)14-8-7-13-21(25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,23-25H,13-18H2

InChI Key

CAYMKJGHNLVMTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC#CCN(CCO)CCO)(C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CC#CCN(CCO)CCO)(C2=CC=CC=C2)O

Origin of Product

United States

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